molecular formula C12H22O2 B14394833 Ethyl 3-tert-butylhex-5-enoate CAS No. 87995-25-3

Ethyl 3-tert-butylhex-5-enoate

Cat. No.: B14394833
CAS No.: 87995-25-3
M. Wt: 198.30 g/mol
InChI Key: WDIPQKSBIHVEQD-UHFFFAOYSA-N
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Description

Ethyl 3-tert-butylhex-5-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester has a unique structure that includes a tert-butyl group, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-tert-butylhex-5-enoate can be synthesized through esterification reactions. One common method involves the reaction of 3-tert-butylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-tert-butylhex-5-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 3-tert-butylhex-5-enoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: 3-tert-butylhex-5-enoic acid and ethanol.

    Reduction: 3-tert-butylhex-5-en-1-ol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-tert-butylhex-5-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism by which ethyl 3-tert-butylhex-5-enoate exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl 3-tert-butylhex-5-enoate can be compared to other esters such as ethyl acetate and ethyl propionate. While all these compounds share the ester functional group, this compound is unique due to the presence of the tert-butyl group and the double bond in its structure. This uniqueness can influence its reactivity and applications in various fields.

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in laboratories and industries.

    Ethyl propionate: Used in flavorings and fragrances.

    Methyl butyrate: Known for its fruity odor and used in perfumes and flavoring agents.

Properties

CAS No.

87995-25-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl 3-tert-butylhex-5-enoate

InChI

InChI=1S/C12H22O2/c1-6-8-10(12(3,4)5)9-11(13)14-7-2/h6,10H,1,7-9H2,2-5H3

InChI Key

WDIPQKSBIHVEQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC=C)C(C)(C)C

Origin of Product

United States

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